(3S4R)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a thiolane ring, a thiophene sulfonyl group, and a 4-methylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(3S4R)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of (3S4R)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3S4R)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE include:
- 4-METHYL-N-(5-(((4-METHYLPHENYL)SULFONYL)AMINO)-1-NAPHTHYL)BENZENESULFONAMIDE
- 4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOIC ACID
- METHYL 4-((2-(((4-METHYLPHENYL)SULFONYL)AMINO)PROPANOYL)AMINO)BENZOATE .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry.
Properties
IUPAC Name |
(3S,4R)-N-[(4-methylphenyl)methyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S3/c1-12-4-6-13(7-5-12)9-17-14-10-23(18,19)11-15(14)24(20,21)16-3-2-8-22-16/h2-8,14-15,17H,9-11H2,1H3/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLIAQGFYZNIHY-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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